N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide
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Overview
Description
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide is a chemical compound with the molecular formula C20H21ClN2O2 It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzoyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the introduction of the phenylacetamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)21-17-6-8-18(9-7-17)22-10-12-23(13-11-22)19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24) |
InChI Key |
KYVIJNXKFUSODJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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